

GAC0003A4: A Technical Guide to a Novel LXR Inverse Agonist and Degradar

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Compound of Interest

Compound Name: GAC0003A4

Cat. No.: B275180

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Abstract

GAC0003A4 is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist. Notably, it also induces the degradation of LXR β , presenting a dual mechanism of action. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **GAC0003A4**, with a particular focus on its effects in pancreatic cancer models. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

GAC0003A4 is chemically defined as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone. Its key identifiers and properties are summarized in the table below.

Identifier	Value
CAS Number	929492-71-7
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃
Molecular Weight	340.42 g/mol
IUPAC Name	(3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone
SMILES	<chem>O=C(C1=CC(OC)=CC(OC)=C1)N2CCN(C3=CC=CC=C3C)CC2</chem>
Appearance	Solid powder

Biological Activity and Quantitative Data

GAC0003A4 has been identified as a Liver X Receptor (LXR) inverse agonist that not only inhibits LXR transcriptional activity but also promotes the degradation of the LXR β protein.[1][2] Its biological effects have been characterized primarily in the context of pancreatic ductal adenocarcinoma (PDAC).[3]

LXR Inverse Agonist Activity

GAC0003A4 demonstrates potent inverse agonism at LXR α and LXR β receptors. This activity was quantified using a co-transfection assay in HEK293T cells.

Parameter	GAC0003A4	Reference Agonist (GW3965)
LXR α IC ₅₀ (μ M)	0.89	-
LXR β IC ₅₀ (μ M)	0.76	-
LXR α EC ₅₀ (μ M)	-	0.15
LXR β EC ₅₀ (μ M)	-	0.08

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]

Effects on Pancreatic Cancer Cell Viability

The anti-proliferative effects of **GAC0003A4** were evaluated in a panel of human pancreatic cancer cell lines.

Cell Line	IC ₅₀ (μM) after 72h
PANC-1	5.8
MIA PaCa-2	4.5
BxPC-3	6.2

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[\[1\]](#)

LXRβ Protein Degradation

A key feature of **GAC0003A4** is its ability to induce the degradation of the LXRβ protein. This effect was quantified by Western blot analysis in PANC-1 cells.

Treatment (10 μM)	LXRβ Protein Level (% of Control)
DMSO (Control)	100%
GAC0003A4 (24h)	~40%
GAC0003A4 (48h)	~20%

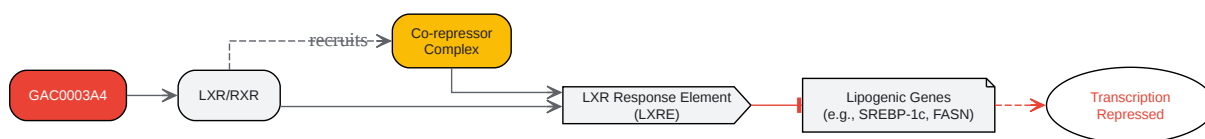
Data estimated from representative blots in Karaboga H, et al. ACS Chem Biol. 2020.

Signaling Pathways and Mechanism of Action

GAC0003A4 exerts its anti-cancer effects through a dual mechanism: inverse agonism of LXR and degradation of LXRβ. This leads to the modulation of downstream signaling pathways involved in lipid metabolism and cell proliferation.

LXR Inverse Agonism and Target Gene Repression

As an LXR inverse agonist, **GAC0003A4** recruits co-repressor proteins to LXR target gene promoters, leading to the downregulation of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream targets.

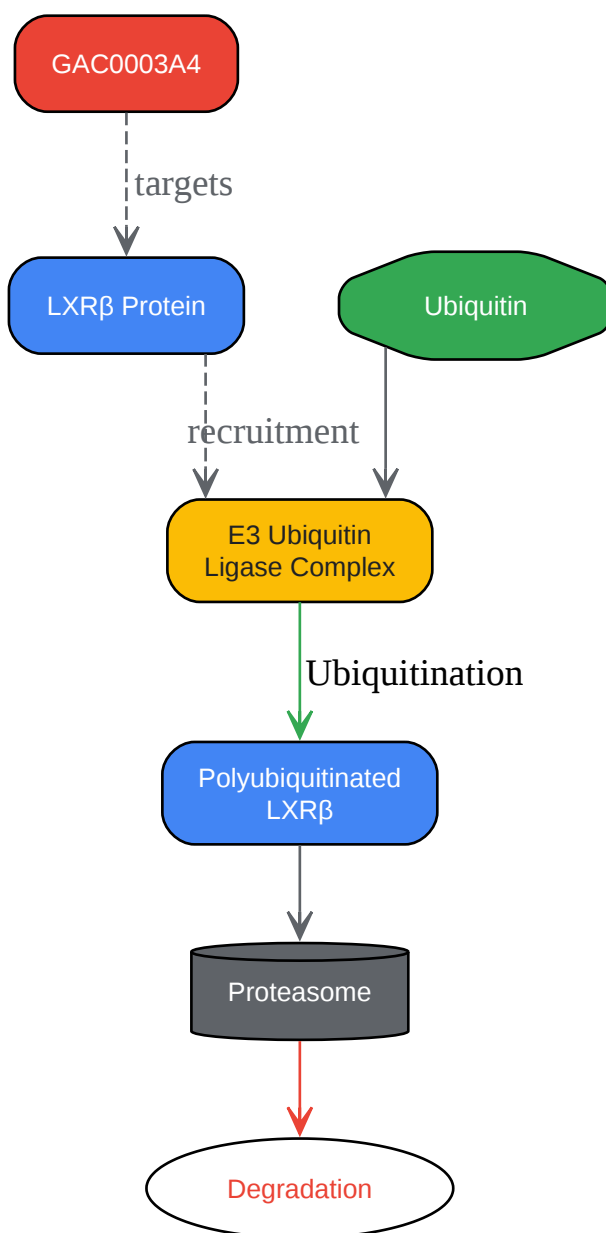


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LXR inverse agonism by **GAC0003A4**.

LXR β Degradation Pathway

GAC0003A4 induces the ubiquitination and subsequent proteasomal degradation of the LXR β protein, reducing its overall cellular levels. This provides a secondary mechanism to diminish LXR-mediated signaling.



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GAC0003A4-induced LXRβ degradation pathway.

Experimental Protocols

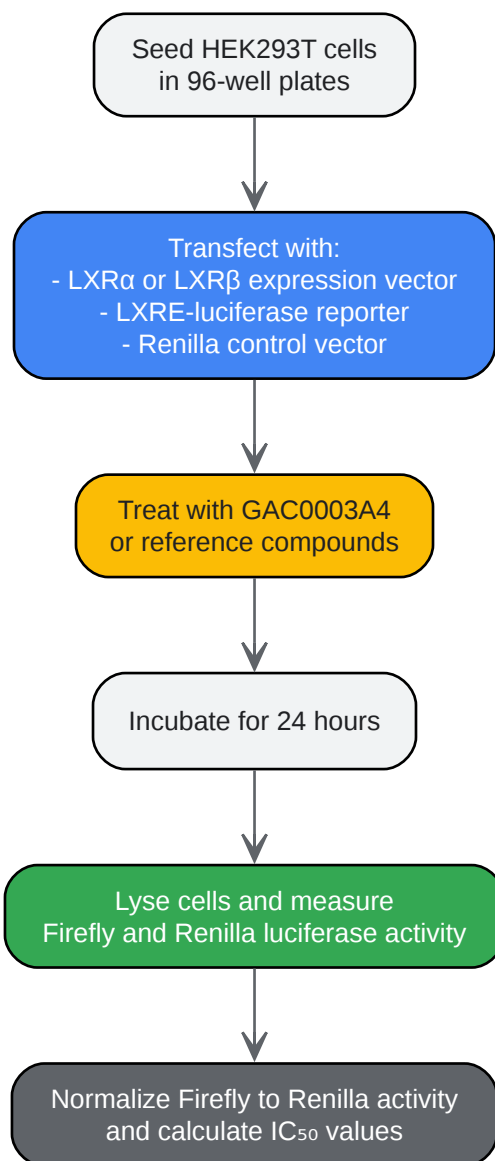
The following are detailed methodologies for key experiments performed to characterize **GAC0003A4**, based on the procedures described by Karaboga H, et al. in ACS Chemical Biology (2020).

Cell Culture

- Cell Lines: PANC-1, MIA PaCa-2, and BxPC-3 human pancreatic cancer cell lines, and HEK293T cells.
- Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

LXR Co-transfection Luciferase Assay

This assay was used to determine the inverse agonist activity of **GAC0003A4** on LXR α and LXR β .



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Workflow for LXR co-transfection assay.

- Cell Seeding: HEK293T cells were seeded in 96-well plates at a density of 2×10^4 cells per well.
- Transfection: After 24 hours, cells were transfected using a suitable transfection reagent with a mixture of plasmids including an LXR α or LXR β expression vector, an LXR response element (LXRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.
- Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of **GAC0003A4** or the reference agonist GW3965.
- Incubation: Plates were incubated for an additional 24 hours.
- Luciferase Assay: Cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
- Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The anti-proliferative effects of **GAC0003A4** were determined using a standard MTT or similar colorimetric assay.

- Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.
- Treatment: After 24 hours, cells were treated with a serial dilution of **GAC0003A4**.
- Incubation: Plates were incubated for 72 hours.
- Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.

- Solubilization: The formazan crystals were dissolved in DMSO.
- Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and IC₅₀ values were determined.

Western Blot Analysis for LXR β Degradation

This technique was used to visualize and quantify the reduction in LXR β protein levels following treatment with **GAC0003A4**.

- Cell Treatment: PANC-1 cells were treated with 10 μ M **GAC0003A4** or DMSO for 24 and 48 hours.
- Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein (20-30 μ g) were separated on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Proteins were transferred to a PVDF membrane.
- Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for LXR β . A primary antibody for a housekeeping protein (e.g., β -actin or GAPDH) was used as a loading control.
- Secondary Antibody Incubation: The membrane was washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Band intensities were quantified using densitometry software and normalized to the loading control.

Conclusion

GAC0003A4 represents a promising pharmacological tool for the study of LXR biology and a potential lead compound for the development of novel therapeutics, particularly for malignancies such as pancreatic cancer. Its dual mechanism of LXR inverse agonism and LXR β degradation offers a multi-pronged approach to inhibit pathways crucial for cancer cell proliferation and metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of **GAC0003A4**.

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